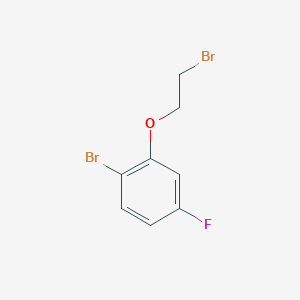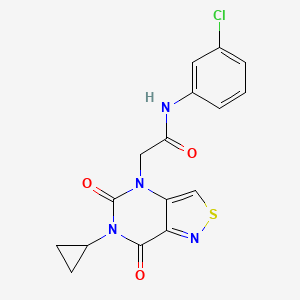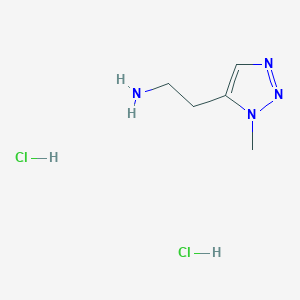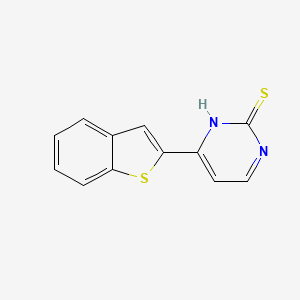
N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)tetrahydrofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)tetrahydrofuran-2-carboxamide” is a compound that has been synthesized as part of a series of acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease (AD) . The bioactivities of these compounds were evaluated and showed moderate acetylcholinesterase inhibitory activities in vitro .
Synthesis Analysis
The compound was synthesized as part of a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives . The bioactivities of these compounds were evaluated by the Ellman’s method .
Chemical Reactions Analysis
The compound has been evaluated for its acetylcholinesterase inhibitory activities in vitro . Among the synthesized compounds, compound 6g exhibited the most potent inhibitory activity against AChE .
Wissenschaftliche Forschungsanwendungen
Anticancer and Anti-inflammatory Activities
Research has delved into the synthesis and biological evaluation of novel derivatives related to the chemical structure of N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)tetrahydrofuran-2-carboxamide, revealing their potential in anticancer and anti-inflammatory applications. A study highlighted the synthesis of a series of compounds, demonstrating significant cytotoxic activities against cancer cell lines like HCT-116 and MCF-7, as well as inhibitory effects on 5-lipoxygenase, an enzyme involved in inflammation processes. These findings suggest a promising avenue for the development of new therapeutic agents targeting cancer and inflammatory diseases (Rahmouni et al., 2016).
Neuroimaging Applications
Another intriguing application is in the field of neuroimaging, where derivatives of this compound have been synthesized for potential use as PET (Positron Emission Tomography) imaging agents. Specifically, a compound designed for imaging the IRAK4 enzyme in neuroinflammation was developed, showcasing the versatility of this chemical framework in contributing to the diagnosis and monitoring of neurological conditions (Wang et al., 2018).
Antimicrobial Activities
The antimicrobial potential of pyrazolopyrimidine derivatives, which are structurally related to this compound, has also been explored. One study synthesized a range of these derivatives and tested their antibacterial efficacy, revealing significant activity. This opens up possibilities for the development of new antimicrobial agents to combat resistant bacterial strains (Rahmouni et al., 2014).
Enzyme Inhibition for Therapeutic Targets
Furthermore, compounds based on this chemical structure have been investigated for their ability to inhibit specific enzymes, such as NF-kappaB and AP-1 gene expression, which are crucial in the regulation of inflammation and cell proliferation. Such inhibitors can potentially serve as therapeutic agents for diseases where these pathways are dysregulated (Palanki et al., 2000).
Wirkmechanismus
Target of Action
The primary target of N-[2-(4-PHENYLPIPERAZIN-1-YL)PYRIMIDIN-5-YL]OXOLANE-2-CARBOXAMIDE, also known as N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)tetrahydrofuran-2-carboxamide or F6222-0412, is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
This compound acts as an inhibitor of AChE . It binds to the active site of AChE, preventing the enzyme from breaking down acetylcholine . This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . The compound exhibits a mixed-type inhibition, involving both competitive and non-competitive mechanisms .
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels, which can enhance the transmission of signals in the cholinergic pathways . These pathways play a significant role in learning and memory processes .
Pharmacokinetics
The efficacy of the compound as an ache inhibitor suggests that it is likely to have sufficient bioavailability to exert its effects .
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to improved cognitive function, particularly in conditions characterized by a deficiency of acetylcholine, such as Alzheimer’s disease .
Biochemische Analyse
Biochemical Properties
N-[2-(4-PHENYLPIPERAZIN-1-YL)PYRIMIDIN-5-YL]OXOLANE-2-CARBOXAMIDE has been identified as a potential acetylcholinesterase inhibitor . Acetylcholinesterase is an enzyme that plays a crucial role in neural signal transmission, and inhibitors of this enzyme have been used in the treatment of Alzheimer’s disease . The compound interacts with the active site of the enzyme, preventing the breakdown of acetylcholine, a neurotransmitter essential for memory and cognition .
Cellular Effects
In cellular models, N-[2-(4-PHENYLPIPERAZIN-1-YL)PYRIMIDIN-5-YL]OXOLANE-2-CARBOXAMIDE has shown to influence cell function by modulating the activity of acetylcholinesterase . By inhibiting this enzyme, the compound can potentially enhance cholinergic neurotransmission, which could have implications for cognitive function .
Molecular Mechanism
The molecular mechanism of action of N-[2-(4-PHENYLPIPERAZIN-1-YL)PYRIMIDIN-5-YL]OXOLANE-2-CARBOXAMIDE involves binding to the active site of acetylcholinesterase, thereby inhibiting the enzyme’s activity . This inhibition is believed to be a mixed-type, involving both competitive and non-competitive inhibition .
Eigenschaften
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c25-18(17-7-4-12-26-17)22-15-13-20-19(21-14-15)24-10-8-23(9-11-24)16-5-2-1-3-6-16/h1-3,5-6,13-14,17H,4,7-12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROTZVSYKKOEJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1S,5R)-3-Benzyl-1-phenyl-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide](/img/structure/B2460154.png)



![Methyl 6-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]nicotinate](/img/structure/B2460160.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-6-((2-chloro-6-fluorobenzyl)thio)pyridazine](/img/structure/B2460162.png)
![2-[4-[3-methyl-2,6-dioxo-7-[(E)-3-phenylprop-2-enyl]purin-8-yl]piperazin-1-yl]acetamide](/img/structure/B2460163.png)


![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2460170.png)
![2-(4-chlorophenoxy)-1-[1-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)-1H-1,2,3-triazol-4-yl]-1-propanone](/img/structure/B2460171.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2460175.png)

